8-iso PROSTAGLANDIN E2

Übersicht

Beschreibung

8-iso Prostaglandin E2 is a member of the isoprostane family, which are prostaglandin-like compounds formed by the non-enzymatic peroxidation of arachidonic acid. These compounds are considered reliable biomarkers of oxidative stress and have been implicated in various physiological and pathological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-iso Prostaglandin E2 can be synthesized through the free radical-catalyzed peroxidation of arachidonic acid. This process involves the formation of an endoperoxide intermediate, which is then converted to this compound . The reaction typically requires the presence of oxygen and a radical initiator, such as a metal ion or an organic peroxide.

Industrial Production Methods: Industrial production of this compound often involves advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the extraction and quantification of the compound from biological samples . This method allows for high sensitivity and specificity in detecting and isolating this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 8-iso Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.

Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic reagents under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and keto derivatives, which can further participate in complex biochemical pathways .

Wissenschaftliche Forschungsanwendungen

Glaucoma Treatment

One of the most significant applications of 8-iso PGE2 is its potential use in treating glaucoma. Research indicates that 8-iso PGE2 can effectively reduce intraocular pressure (IOP) in both normal and glaucomatous eyes. A study involving cynomolgus monkeys demonstrated that a single dose of 0.1% 8-iso PGE2 reduced IOP significantly for up to 4 hours, with a maximum reduction of approximately 3.2 mm Hg .

Key Findings:

- Reduction in IOP: The drug decreased IOP significantly in glaucomatous eyes, with reductions of up to 6.0 mm Hg observed after administration .

- Increased Outflow Facility: The administration resulted in a 48% increase in outflow facility, suggesting a mechanism that enhances aqueous humor drainage .

Table 1: Effects of 8-iso PGE2 on IOP in Monkeys

| Dosage | Maximum IOP Reduction (mm Hg) | Duration of Effect (hours) |

|---|---|---|

| 0.05% | 4.6 | 2 |

| 0.1% | 6.0 | 5 |

| 0.2% | 4.6 | 3 |

Nasal Congestion

In immunological studies, 8-iso PGE2 has been shown to induce nasal congestion in models of allergic rhinitis. A study demonstrated that administration of 8-iso PGE2 led to significant nasal obstruction in mice subjected to ovalbumin challenges, highlighting its role in inflammatory responses .

Key Findings:

- Nasal Obstruction: The compound was linked to thromboxane-mediated nasal obstruction mechanisms, indicating its relevance in allergic reactions and respiratory conditions .

Pain Sensitivity Modulation

Research has also indicated that isoprostanes like 8-iso PGE2 may influence pain sensitivity. In animal models, it was observed that these compounds could reduce mechanical and thermal withdrawal thresholds, suggesting potential applications in pain management strategies .

Key Findings:

- Reduced Pain Thresholds: Studies indicate that administration of isoprostanes can lead to altered pain perception, which may be beneficial for developing analgesic therapies.

Wirkmechanismus

8-iso Prostaglandin E2 exerts its effects primarily through binding to prostanoid receptors, particularly the thromboxane receptor. This interaction leads to various downstream signaling events, including the activation of G-protein-coupled receptors, which modulate intracellular calcium levels and other second messengers . These pathways are involved in processes such as vasodilation, inflammation, and platelet aggregation.

Vergleich Mit ähnlichen Verbindungen

8-iso Prostaglandin F2α: Another isoprostane formed from arachidonic acid, used as a biomarker for oxidative stress.

Prostaglandin E2: An enzymatically produced prostaglandin with similar biological functions but different formation pathways.

Prostaglandin F2α: Involved in smooth muscle contraction and inflammation, with distinct receptor interactions compared to 8-iso Prostaglandin E2.

Uniqueness: this compound is unique due to its non-enzymatic formation and its role as a reliable biomarker for oxidative stress. Its ability to bind to thromboxane receptors and induce specific biological responses sets it apart from other prostaglandins and isoprostanes .

Biologische Aktivität

8-Iso Prostaglandin E2 (8-iso-PGE2) is an isoprostane, a type of prostaglandin formed through the free radical-catalyzed oxidation of arachidonic acid. It has garnered significant attention in biomedical research due to its potent biological activities and implications in various physiological and pathological processes.

Chemical Structure and Formation

8-Iso-PGE2 is derived from the endoperoxide intermediate 8-iso-PGH2. Isoprostanes, including 8-iso-PGE2, are generated in vivo and serve as reliable biomarkers of oxidative stress. The formation of 8-iso-PGE2 occurs predominantly through lipid peroxidation, which can be triggered by various stressors such as inflammation and ischemia.

Biological Activities

1. Vasoconstriction and Hemodynamic Effects

Research has demonstrated that 8-iso-PGE2 exhibits potent vasoconstrictive properties. In isolated guinea pig hearts, it has been shown to act as a vasoconstrictor, mediated through specific receptors that influence vascular tone . This suggests a role for 8-iso-PGE2 in cardiovascular regulation.

2. Smooth Muscle Relaxation

Interestingly, 8-iso-PGE2 also has been observed to relax smooth muscle tissues, such as porcine tracheal smooth muscle. This relaxation is independent of potassium current activity, indicating a unique mechanism of action that could be relevant in respiratory conditions .

3. Sensory Modulation

In animal models, 8-iso-PGE2 has been linked to the modulation of pain responses. Studies indicate that it reduces mechanical and thermal withdrawal thresholds in rats, suggesting its involvement in nociceptive pathways . This highlights its potential role in pain management and sensory signaling.

Comparative Biological Activity

A comparative analysis of the biological activities of 8-iso-PGE2 with other isoprostanes reveals distinct functional profiles:

| Isoprostane | Vasoconstriction | Smooth Muscle Relaxation | Sensory Modulation |

|---|---|---|---|

| This compound | Strong | Moderate | Strong |

| 8-Iso Prostaglandin F2α | Moderate | Weak | Moderate |

Case Studies

Several studies have explored the implications of 8-iso-PGE2 in various pathological contexts:

- Asthma and Respiratory Disorders : A study indicated that the bronchodilatory effects of 8-iso-PGE2 could be leveraged for therapeutic strategies in asthma management, highlighting its dual role in both constriction and relaxation of airway smooth muscles .

- Cardiovascular Diseases : Elevated levels of 8-iso-PGE2 have been associated with increased oxidative stress in patients with cardiovascular diseases. Its vasoconstrictive properties may contribute to the pathophysiology of hypertension .

Research Findings

Recent studies have further elucidated the mechanisms by which 8-iso-PGE2 exerts its effects:

- Receptor Interactions : Research indicates that 8-iso-PGE2 interacts with thromboxane A2 receptors, influencing platelet aggregation and vascular responses .

- Inflammation and Oxidative Stress : High levels of 8-iso-PGE2 are often found in inflammatory conditions, serving as a marker for oxidative damage and cellular stress responses .

Eigenschaften

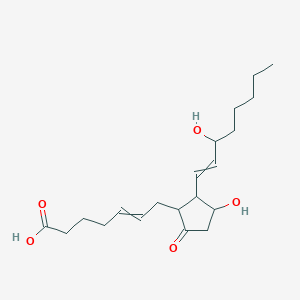

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.